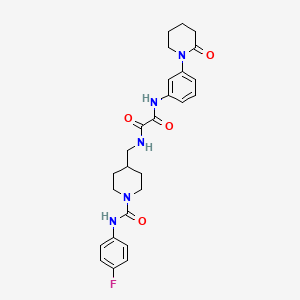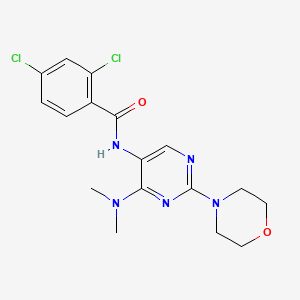![molecular formula C25H20ClFN2S B2967306 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol CAS No. 478032-55-2](/img/structure/B2967306.png)
5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol is a useful research compound. Its molecular formula is C25H20ClFN2S and its molecular weight is 434.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on compounds with similar structures to 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, such as the crystal structure of nuarimol, reveals insights into the molecular configuration, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding the interaction mechanisms of these compounds in biological systems and materials science (Kang, Kim, Park, & Kim, 2015).
Synthesis and Biological Activity
Synthesis and evaluation of pyrimidine derivatives for their biological activities form a significant part of the research. For instance, the synthesis of pyrimidine-linked morpholinophenyl derivatives showcases the methodology for generating compounds that exhibit significant larvicidal activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016). Such studies are instrumental in developing new pesticides or drugs with targeted biological effects.
Antipathogenic Properties
The antipathogenic activity of thiourea derivatives, including their interactions with bacterial cells, highlights the potential of pyrimidine compounds in developing novel antimicrobial agents with specific properties, such as antibiofilm activity (Limban, Marutescu, & Chifiriuc, 2011). This research area is crucial for addressing resistance issues in current antimicrobial treatments.
Structural Characterization
Studies on the structural characterization of pyrimidine derivatives, such as the isostructural analysis of thiazole compounds, provide valuable information on the molecular geometry and potential application of these compounds in various fields, including pharmaceuticals and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antifungal and Antitumor Activity
The process development and study of compounds like voriconazole, an antifungal agent, underline the importance of pyrimidine derivatives in medicine, particularly in designing drugs with broad-spectrum activity (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001). Additionally, the antitumor activity of acyclonucleoside derivatives of 5-fluorouracil demonstrates the potential of pyrimidine compounds in oncology (Rosowsky, Kim, & Wick, 1981).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJAFHLAOPGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
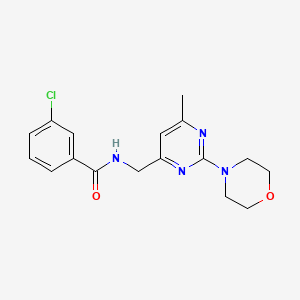
![4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2967226.png)
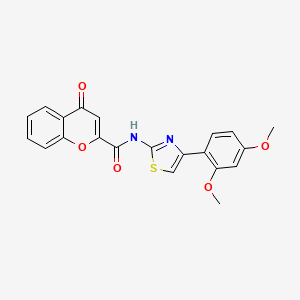
![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)
![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2967233.png)
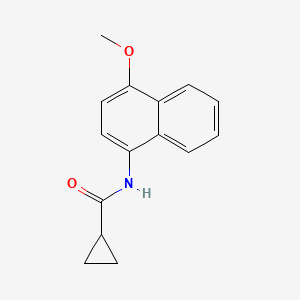
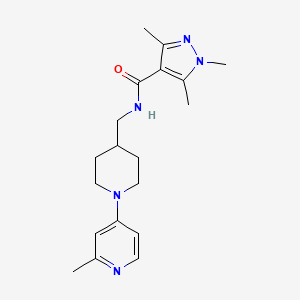
![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)
